Benzamidine, N'-benzyl-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride
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Overview
Description
Benzamidine, N’-benzyl-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a benzamidine core substituted with benzyl and diisopropylamino groups, making it a valuable molecule in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamidine, N’-benzyl-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride typically involves multiple stepsThe final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like recrystallization and chromatography are used to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Benzamidine, N’-benzyl-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and diisopropylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamidine oxides, while reduction can produce amines or alcohols. Substitution reactions often result in the formation of new benzamidine derivatives with altered functional groups .
Scientific Research Applications
Benzamidine, N’-benzyl-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition, particularly proteases, due to its ability to bind to active sites.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Benzamidine, N’-benzyl-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of proteases by binding to their active sites, thereby preventing substrate access and subsequent enzymatic activity. This inhibition is often mediated through hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-phenyl-N’-p-tolyl-benzamidine, hydrochloride: Another benzamidine derivative with similar structural features but different substituents.
2-[4-[[Benzylazaniumylidene(phenyl)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium dichloride: A compound with a similar core structure but different functional groups.
Uniqueness
Benzamidine, N’-benzyl-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride is unique due to its specific combination of benzyl and diisopropylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it particularly valuable in research focused on enzyme inhibition and the development of new therapeutic agents .
Properties
CAS No. |
80784-93-6 |
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Molecular Formula |
C28H37Cl2N3O |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
2-[4-[[benzylazaniumylidene(phenyl)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium;dichloride |
InChI |
InChI=1S/C28H35N3O.2ClH/c1-22(2)31(23(3)4)19-20-32-27-17-15-26(16-18-27)30-28(25-13-9-6-10-14-25)29-21-24-11-7-5-8-12-24;;/h5-18,22-23H,19-21H2,1-4H3,(H,29,30);2*1H |
InChI Key |
DLMPYDPJXUUTHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+](CCOC1=CC=C(C=C1)NC(=[NH+]CC2=CC=CC=C2)C3=CC=CC=C3)C(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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